7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
CAS No.: 1242969-91-0
Cat. No.: VC5212209
Molecular Formula: C22H20N4O4S
Molecular Weight: 436.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242969-91-0 |
|---|---|
| Molecular Formula | C22H20N4O4S |
| Molecular Weight | 436.49 |
| IUPAC Name | 7-(4-ethoxyphenyl)-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
| Standard InChI | InChI=1S/C22H20N4O4S/c1-3-30-17-9-7-16(8-10-17)25-11-12-26-20(21(25)28)23-24-22(26)31-14-19(27)15-5-4-6-18(13-15)29-2/h4-13H,3,14H2,1-2H3 |
| Standard InChI Key | XNHIZGMUYIJRBK-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC(=CC=C4)OC)C2=O |
Introduction
7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-124triazolo[4,3-a]pyrazin-8-one is a complex organic compound belonging to the class of triazolopyrazines. It features a unique structure with a triazolo-pyrazinone core, which is significant in medicinal chemistry due to its potential biological activities. This compound is notable for its diverse applications in scientific research, particularly in the fields of pharmacology and organic synthesis.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These reactions require careful selection of reagents and reaction conditions to obtain the desired product with high purity and yield. Common reagents used include substituted phenyl compounds and triazolopyrazine derivatives. Catalysts like sodium hydride or potassium carbonate can facilitate nucleophilic substitutions effectively.
Applications in Research
This compound has several applications in scientific research, particularly in pharmacology and organic synthesis. Its unique structure makes it a candidate for studying various biological activities, which are crucial for understanding its potential therapeutic effects.
Biological Activities and Potential Therapeutic Effects
While specific biological activities of this compound are not detailed in the available literature, its structure suggests potential interactions with molecular targets relevant to pharmacological applications. Further research is needed to fully explore its therapeutic potential.
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